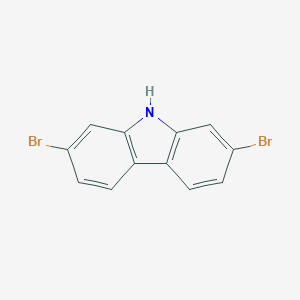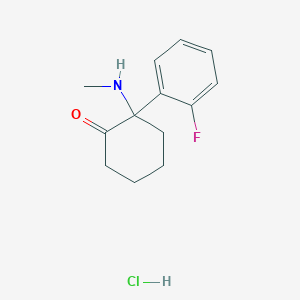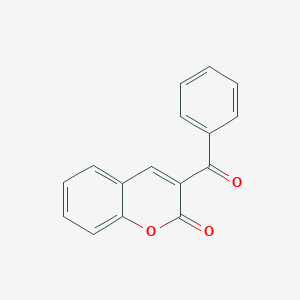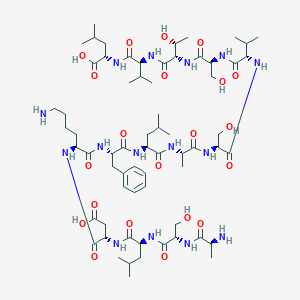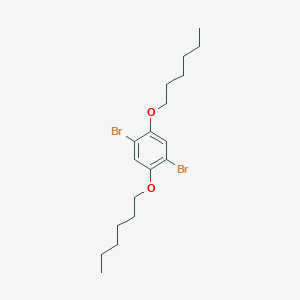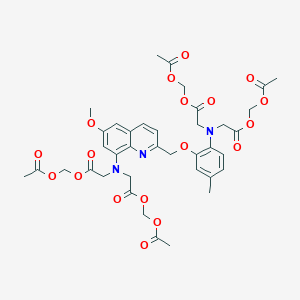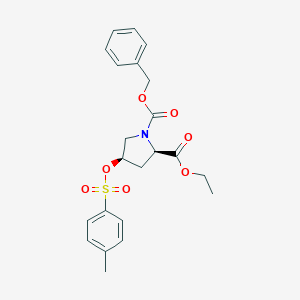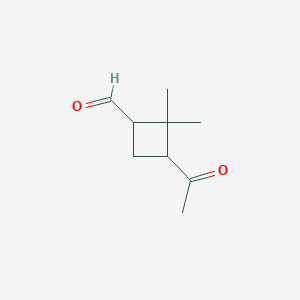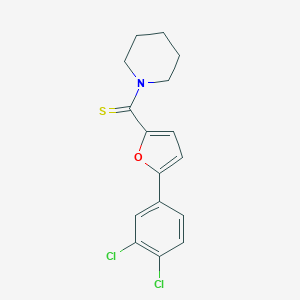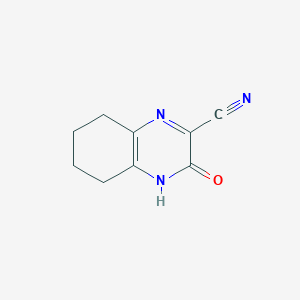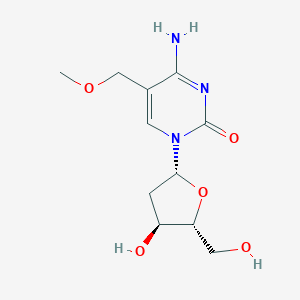
石油酸
描述
石油酸是一种单不饱和ω-12脂肪酸,化学名为(6Z)-十八碳-6-烯酸。它是油酸的位置异构体,仅在双键的位置上有所不同。 石油酸主要存在于伞形科植物的种子中,例如欧芹、香菜和茴香 。 它是一种白色粉末,可商购获得,不溶于水,但可溶于甲醇 .
科学研究应用
作用机制
石油酸通过多种机制发挥作用:
生化分析
Biochemical Properties
Petroselinic acid interacts with various enzymes, proteins, and other biomolecules. It is classified as a monounsaturated omega-12 fatty acid . The biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Cellular Effects
Petroselinic acid has shown remarkable anti-Porphyromonas gingivalis activity . It has a rapid lethal action toward P. gingivalis, while it is rather ineffective with a wide range of other oral commensal bacterial species .
Molecular Mechanism
The molecular mechanism of petroselinic acid involves its interaction with various biomolecules. It has been suggested that the divergent evolution of extreme petroselinic acid production arises from biosynthetic and metabolic functional specialization and enhanced expression of specific enzymes to accommodate metabolism of atypical substrates .
Temporal Effects in Laboratory Settings
It is known that petroselinic acid is accumulated during the flowering and seed maturity stages .
Metabolic Pathways
Petroselinic acid is involved in several metabolic pathways. It is known that the biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Transport and Distribution
It is known that petroselinic acid is a major component of several plant oils .
Subcellular Localization
It is known that petroselinic acid is a major component of several plant oils , suggesting that it may be localized in the oil bodies of plant cells.
准备方法
合成路线和反应条件: 石油酸可以通过从茴香油中分离得到,过程包括在甲醇中进行4°C的酸性皂化结晶,然后在室温下进行两次尿素分离,最后在-30°C的丙酮中进行结晶 。这种方法可以确保高纯度,而且相对简单。
工业生产方法: 石油酸的工业生产通常采用溶剂萃取技术。 这些方法的效率和安全性可能不同,其中以超临界流体萃取技术最为常用,因为这种技术采用二氧化碳作为溶剂,无毒且产率高 .
化学反应分析
反应类型: 石油酸会发生各种化学反应,包括:
氧化: 它可以氧化生成月桂酸,这是一种在肥皂、化妆品和医药工业中使用的有价值的脂肪酸.
氢化: 石油酸中的双键可以被氢化生成硬脂酸。
酯化: 它可以与醇形成酯,这些酯在各种工业应用中都有使用。
常用试剂和条件:
氧化: 高锰酸钾、臭氧和过氧化氢是常用的氧化剂.
氢化: 在氢气下使用钯或镍等催化剂。
酯化: 使用硫酸等酸催化剂或酶来促进反应。
主要产物:
月桂酸: 来自氧化反应。
硬脂酸: 来自氢化反应。
酯: 来自与各种醇的酯化反应。
相似化合物的比较
石油酸与其他单不饱和脂肪酸相似,例如:
油酸: 两者都只有一个双键,但油酸的双键在第9位,而石油酸的双键在第6位.
反油酸: 另一个位置异构体,其双键在第11位。
亚油酸: 一种多不饱和脂肪酸,其双键在第9位和第12位。
属性
CAS 编号 |
593-39-5 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI 键 |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
手性 SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
熔点 |
29.8 °C |
Key on ui other cas no. |
593-39-5 |
物理描述 |
Solid |
Pictograms |
Irritant |
同义词 |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of petroselinic acid?
A1: Petroselinic acid has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol.
Q2: What is unique about the structure of petroselinic acid compared to other common fatty acids?
A2: Petroselinic acid is a monounsaturated fatty acid with a cis double bond at the Δ6 position, meaning the double bond is located on the sixth carbon atom from the carboxyl end of the molecule. This is in contrast to the more common oleic acid, which has a cis double bond at the Δ9 position. [, , , , , , ]
Q3: How does the position of the double bond in petroselinic acid influence its properties?
A3: The Δ6 double bond position influences the physical and chemical properties of petroselinic acid, such as its melting point, solubility, and reactivity compared to other C18 fatty acids like oleic acid. [, , , ]
Q4: How is petroselinic acid synthesized in plants?
A4: Petroselinic acid biosynthesis is not fully elucidated, but current evidence suggests it involves a Δ4 desaturation of palmitoyl-acyl carrier protein (ACP) by a specific desaturase enzyme. This is followed by a two-carbon elongation of the resulting Δ4-hexadecenoyl-ACP. [, , ]
Q5: Which plant families are particularly rich in petroselinic acid?
A5: The Apiaceae family, which includes plants like coriander, fennel, carrot, and parsley, is particularly rich in petroselinic acid. This fatty acid can comprise a significant portion of their seed oils. [, , , , , , , , , , , ]
Q6: What are some potential industrial applications of petroselinic acid?
A7: Petroselinic acid can be cleaved into adipic acid (C6) and lauric acid (C12:0) via ozonolysis. [] Adipic acid is a crucial component in the production of nylon and other polymers. Lauric acid finds use in the manufacturing of surfactants, detergents, and soaps. [, ]
Q7: What are the potential uses of petroselinic acid in cosmetics and personal care products?
A9: Research suggests that petroselinic acid may possess moisturizing effects. One study explored the incorporation of petroselinic acid from coriander seed oil into a phytosomal gel formulation, which exhibited promising moisturizing activity in human volunteers. []
Q8: Can petroselinic acid be used to develop biolubricants?
A10: Research has explored the potential of Trachyspermum copticum seed oil, rich in petroselinic acid, as a biolubricant base stock. The oil was used to synthesize various esters, which exhibited promising lubricant properties comparable to other biolubricant options. []
Q9: Does petroselinic acid exhibit any biological activity?
A11: While research on the biological activities of petroselinic acid is still emerging, some studies suggest it may possess antibacterial and anti-biofilm properties. [, ]
Q10: What is the mechanism of action of petroselinic acid's antimicrobial activity?
A12: One study showed that petroselinic acid exhibited dual inhibitory activity against the periodontal pathogen Porphyromonas gingivalis. It induced bacteriolysis and inhibited the activity of gingipains, key virulence factors of this bacterium. []
Q11: How does petroselinic acid interact with topoisomerases?
A13: Petroselinic acid has been shown to be a potent inhibitor of topoisomerases, particularly topoisomerase I. It acts directly on the enzyme molecule without intercalating with DNA. []
Q12: Has petroselinic acid been explored for its potential in cancer treatment?
A12: While petroselinic acid has shown topoisomerase inhibitory activity, its potential in cancer treatment remains unexplored. Further research is needed to understand its effects on cancer cells and its potential as an anticancer agent.
Q13: Are there any studies on the effects of petroselinic acid on human cells?
A16: While studies on petroselinic acid's effects on human cells are limited, some research suggests it may influence lipid metabolism. A study in yeast showed that petroselinic acid could potentiate the transactivation activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid homeostasis. This potentiation required intact peroxisomes, suggesting a role for these organelles in petroselinic acid's metabolic effects. []
Q14: What analytical techniques are commonly used to quantify petroselinic acid?
A17: Gas chromatography (GC) is widely used for quantifying petroselinic acid in plant oils and other matrices. This technique separates fatty acid methyl esters based on their boiling points, allowing for their identification and quantification. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

